molecular formula C21H20N4OS2 B2452548 3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-48-6

3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2452548
CAS No.: 847402-48-6
M. Wt: 408.54
InChI Key: RASRECKIQWPOEE-UHFFFAOYSA-N
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Description

3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the triazole and thiazole family

Mechanism of Action

Target of Action

The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease .

Biochemical Pathways

The inhibition of AChE and MAO-B affects several biochemical pathways. By inhibiting AChE, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling, which is known to play a critical role in cognitive performance .

On the other hand, the inhibition of MAO-B leads to increased levels of dopamine. This can have a positive effect on mood and motivation, as well as motor control .

Pharmacokinetics

The compound’s potent inhibitory activity against ache and mao-b suggests that it may have good bioavailability and can reach its target sites in the brain effectively .

Result of Action

The result of the compound’s action is an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved cognitive performance and mood, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step synthetic routes. One common method starts with the reaction between phenethylamine and thiourea, leading to the formation of a substituted triazole intermediate. This intermediate is then reacted with allyl bromide under basic conditions to introduce the allylthio group. The final step involves cyclization with 2-mercaptobenzothiazole to yield the target compound.

Industrial Production Methods:

For industrial production, the process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure higher yield and purity. Continuous flow reactors and automated synthesis can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can be carried out on the triazole ring, potentially leading to the formation of dihydro derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

  • Sulfoxides or sulfones: from oxidation.

  • Dihydro derivatives: from reduction.

  • Substituted benzothiazole derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Medicine: Potential therapeutic agent for treating diseases due to its ability to interact with biological targets.

Industry: Utilized in material science for creating polymers and other advanced materials due to its unique structural properties.

Comparison with Similar Compounds

  • 3-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-5(3H)-one

  • 2-(4-phenethyl-4H-1,2,4-triazol-3-ylthio)benzo[d]thiazole

  • 4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-ylbenzothiazol-2(3H)-one

Uniqueness:

  • The presence of the allylthio group provides unique reactivity compared to similar compounds.

  • The combination of triazole and thiazole rings contributes to its distinct chemical and biological properties, making it more versatile in various applications.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)15-25-17-10-6-7-11-18(17)28-21(25)26/h2-11H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASRECKIQWPOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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